7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III
CAS No.:
Cat. No.: VC18547424
Molecular Formula: C20H26O4
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26O4 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | (1'S,5'S,9'R,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one |
| Standard InChI | InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14+,17-,18-,20-/m0/s1 |
| Standard InChI Key | BAMMJXIMVWLRCU-BNHYCTBLSA-N |
| Isomeric SMILES | C[C@]12CC=C3[C@H]([C@H]1CCC2=O)CC[C@]45[C@]3(O4)CCC6(C5)OCCO6 |
| Canonical SMILES | CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s backbone derives from the seco-baccatin III framework, which undergoes three key modifications:
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C7 Silylation: A triethylsilyl (TES) group replaces the hydroxyl at C7, imparting steric bulk to prevent undesired side reactions during synthetic elongation .
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C2 and C4 Debenzoylation/Deacetylation: Removal of the benzoyl group at C2 and acetyl group at C4 simplifies the molecule for subsequent functionalization .
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[2,Oxol Ring System: The seco configuration introduces a strained oxolane ring, altering the compound’s conformational flexibility compared to native baccatins .
These modifications yield a molecular formula of C₂₈H₄₆O₉Si (MW: 554.74 g/mol), as confirmed by high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Production
Semi-Synthetic Derivation from Natural Precursors
The compound is typically synthesized from 10-deacetylbaccatin III (10-DAB III), a taxane extracted from Taxus species. Key steps include:
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Selective Silylation: Treatment with triethylsilyl chloride (TESCl) in pyridine at 23°C under argon achieves ~85% yield of the C7-silylated intermediate.
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Controlled Debenzoylation: Acid-catalyzed hydrolysis removes the C2 benzoyl group without disturbing the TES protection .
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Oxol Ring Formation: Oxidative cleavage followed by cyclization introduces the oxol moiety, a process optimized to minimize side product formation .
Industrial protocols emphasize chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the compound at >95% purity .
Role in Paclitaxel Semi-Synthesis
Functional Group Compatibility
The TES group at C7 serves dual roles:
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Steric Shielding: Protects the C7-OH from premature acylation during C2′ and C10 modifications.
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Temporary Masking: Allows selective deprotection in later stages using fluoride-based reagents (e.g., TBAF) .
Notably, the oxol ring’s strain facilitates ring-opening reactions critical for reconstructing paclitaxel’s signature oxetane D-ring .
Comparative Analysis with Related Taxane Intermediates
Table 2: Structural and Functional Comparisons
Future Perspectives and Research Gaps
While 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl- oxol-D-seco-baccatin III has streamlined taxane production, critical gaps persist:
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Stability Profiling: Systematic studies on long-term storage and thermal degradation are needed .
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Alternative Protecting Groups: Exploring bulkier silyl groups (e.g., TIPS) could improve reaction selectivity .
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Enzymatic Synthesis Routes: Recombinant oxidase enzymes might enable greener production of the oxol moiety .
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